N-Methylpicolinium perchlorate
Overview
Description
N-Methylpicolinium perchlorate: is a quaternary ammonium salt derived from picoline, a methyl derivative of pyridine. This compound is known for its photochemical properties and is used in various scientific research applications, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylpicolinium perchlorate can be synthesized through the methylation of picoline followed by the addition of perchloric acid. The general synthetic route involves the following steps:
Methylation of Picoline: Picoline is reacted with a methylating agent such as methyl iodide or dimethyl sulfate to form N-methylpicoline.
Formation of Perchlorate Salt: The N-methylpicoline is then treated with perchloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: N-Methylpicolinium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of this compound.
Substitution: The compound can undergo substitution reactions where the perchlorate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various anions like chloride, bromide, or nitrate can be introduced under appropriate conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of N-methylpicolinium.
Reduction Products: Reduced forms of the original compound.
Substitution Products: N-methylpicolinium salts with different anions.
Scientific Research Applications
N-Methylpicolinium perchlorate has several scientific research applications, including:
Chemistry: Used as a photochemical reagent in the study of electron transfer processes and photorelease mechanisms.
Biology: Employed in the investigation of biological systems, particularly in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-methylpicolinium perchlorate involves its ability to participate in electron transfer reactions. The compound can act as an electron acceptor or donor, depending on the reaction conditions. This property makes it useful in photochemical studies where light-induced electron transfer is crucial. The molecular targets and pathways involved include interactions with various enzymes and proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
- N-Methyl-4-picolinium iodide
- N-Methyl-4-picolinium bromide
- N-Methyl-4-picolinium chloride
Comparison: N-Methylpicolinium perchlorate is unique due to its perchlorate anion, which imparts distinct photochemical properties compared to other N-methylpicolinium salts. The perchlorate ion enhances the compound’s ability to participate in electron transfer reactions, making it more effective in photochemical applications. Additionally, the perchlorate salt is more stable and less hygroscopic than its halide counterparts, providing advantages in storage and handling.
Biological Activity
N-Methylpicolinium perchlorate (NMP) is a compound that has garnered attention for its biological activity, particularly in the context of photochemistry and its effects on biological systems. This article delves into the compound's properties, mechanisms of action, and implications for health and environmental science, supported by relevant data and case studies.
This compound is an organic salt derived from picoline, a pyridine derivative. The molecular structure features a methyl group attached to the nitrogen atom of the picolinium ion, which influences its reactivity and solubility in various solvents. The perchlorate ion (ClO₄⁻) is known for its oxidizing properties.
1. Photochemical Reactions
This compound has been identified as an effective photoinitiator in three-component systems for free radical polymerization. These systems typically involve a light-absorbing dye, an electron donor, and NMP as a co-initiator. Research indicates that NMP enhances the efficiency of photochemical reactions under visible light irradiation, facilitating the generation of free radicals necessary for polymerization processes .
2. Endocrine Disruption
Perchlorate compounds, including NMP, are recognized as endocrine disruptors. They inhibit the sodium/iodide symporter (NIS), which is crucial for iodide uptake in the thyroid gland. This inhibition can lead to decreased thyroid hormone production, resulting in metabolic disturbances. A study highlighted that exposure to perchlorate can significantly impact thyroid function, with implications for conditions such as hyperthyroidism .
3. Toxicological Effects
Research has shown that NMP may exhibit toxicological effects similar to those observed with other perchlorate compounds. For instance, prolonged exposure can lead to alterations in gene expression related to methanogenesis in microbial systems, indicating potential impacts on microbial ecology and biogeochemical cycles .
Case Study 1: Photoinitiation Efficiency
A study investigated the efficiency of NMP in photoinitiating free radical polymerization compared to traditional two-component systems. The results indicated that the three-component system involving NMP significantly outperformed two-component systems in terms of polymer yield and reaction kinetics .
Case Study 2: Thyroid Function Disruption
A comprehensive review of studies from 2010 to 2020 found a statistically significant relationship between perchlorate exposure and thyroid dysfunction. The review emphasized that even low doses could disrupt normal thyroid hormone production, underscoring the need for updated safety thresholds regarding perchlorate levels in drinking water .
Research Findings
Properties
IUPAC Name |
1,2-dimethylpyridin-1-ium;perchlorate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N.ClHO4/c1-7-5-3-4-6-8(7)2;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOELXXVNSHPBOY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1C.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16859-80-6 | |
Record name | N-Methylpicolinium perchlorate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016859806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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